1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene is a benzene derivative containing thiazole and carbonyl functional groups. It has the molecular formula C20H20N2O4S2 and a molecular weight of 416.5 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene typically involves the reaction of appropriate thiazole derivatives with benzene derivatives under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:
Starting Materials: Thiazole derivatives and benzene derivatives.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality and yield, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The thiazole and benzene rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction could produce reduced benzene derivatives.
Scientific Research Applications
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene involves its interaction with specific molecular targets and pathways. The thiazole and carbonyl functional groups play a crucial role in these interactions, potentially affecting various biological and chemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene: Similar structure but with different positional isomerism.
1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene: Contains hydroxyphenyl groups instead of ethoxycarbonyl groups.
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene: Contains pyridyl groups instead of ethoxycarbonyl groups.
Uniqueness
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene is unique due to its specific combination of thiazole and ethoxycarbonyl functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-[3-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-5-25-19(23)15-11(3)21-17(27-15)13-8-7-9-14(10-13)18-22-12(4)16(28-18)20(24)26-6-2/h7-10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYQGKKJYWIJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)C3=NC(=C(S3)C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.